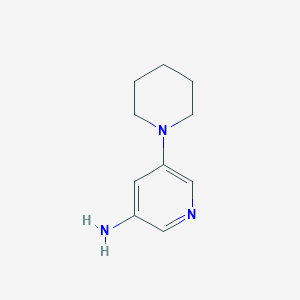

5-(Piperidin-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGQOWKLRVTVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cornerstone of Chemical Research: Pyridine and Piperidine Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to many biological processes and are a major focus in the pharmaceutical and agrochemical industries. nih.gov Among these, the pyridine (B92270) and piperidine (B6355638) ring systems are of paramount importance.

The pyridine ring, an aromatic six-membered heterocycle, is a structural element in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as coenzymes such as NAD and NADP. nih.govmdpi.com In medicinal chemistry, the incorporation of a pyridine motif into a drug molecule can significantly enhance its biochemical potency, metabolic stability, and permeability. nih.gov This "pyridine effect" has been instrumental in the development of potent therapeutic agents. nih.gov Pyridine derivatives are found in a wide array of drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

Similarly, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals and alkaloids. nih.govwikipedia.org Its presence is noted in over twenty classes of drugs, including antipsychotics and analgesics like morphine. nih.gov The three-dimensional structure of the piperidine moiety often allows for better interaction with the binding sites of proteins, a concept known as "escape from flatland" in drug design. nih.gov

A Flexible Foundation: 5 Piperidin 1 Yl Pyridin 3 Amine As a Scaffold and Building Block

The compound 5-(Piperidin-1-yl)pyridin-3-amine, with its combination of a pyridine (B92270) ring and a piperidine (B6355638) substituent, represents a versatile scaffold in chemical synthesis. This structure provides a ready-made framework that can be further modified to create a diverse library of compounds for biological screening. The presence of an amine group on the pyridine ring offers a reactive site for various chemical transformations.

The synthesis of such compounds can be achieved through several established methods in organic chemistry. These include nucleophilic substitution reactions and coupling reactions like the Suzuki-Miyaura coupling. smolecule.com Advances in synthetic methodology have also led to the development of one-pot reactions that improve efficiency and yield. smolecule.com

Below is a table summarizing some of the key chemical properties of this compound and related structures.

| Property | Value |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| IUPAC Name | This compound |

| Common Synonyms | 3-Amino-5-(1-piperidinyl)pyridine |

Note: The data in this table is representative and may vary slightly depending on the source.

The structural features of this compound make it a valuable building block for creating more complex molecules with potential therapeutic applications. smolecule.com Researchers have explored its use in the synthesis of compounds targeting a variety of biological pathways, including those involved in cancer and neurological disorders. researchgate.net

Investigating Nitrogen S Role: Research Paradigms for Nitrogen Containing Organic Compounds

Strategic Approaches to Pyridyl-Piperidine Core Synthesis

The construction of the pyridyl-piperidine scaffold is a central theme in medicinal chemistry due to its prevalence in pharmacologically active molecules. news-medical.netnih.gov General strategies often involve either the formation of the piperidine (B6355638) ring onto a pre-existing pyridine (B92270) or, more commonly, the coupling of a pyridine precursor with a piperidine ring.

One primary strategy is the functionalization of the pyridine ring. acs.org This can be achieved through methods that activate the pyridine for subsequent reactions. A common approach involves the dearomatization of the pyridine ring, which can be accomplished either chemically or enzymatically, to create more reactive intermediates like dihydropyridines or tetrahydropyridines. acs.orgacs.org These intermediates can then be functionalized and subsequently re-aromatized or reduced to the final piperidine-substituted pyridine.

Another key strategy is intramolecular cyclization, where a linear precursor containing both the necessary nitrogen and the carbon chain is induced to form the piperidine ring. nih.govmdpi.com Methods such as aza-Michael reactions, metal-catalyzed cyclizations, and radical cyclizations are employed to construct the piperidine ring system. nih.gov For the specific synthesis of 5-(Piperidin-1-yl)pyridin-3-amine, a more direct intermolecular approach, coupling a substituted pyridine with piperidine, is often favored for its efficiency.

Catalytic Pathways for the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of piperidine-containing compounds.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for coupling amines with aryl halides or triflates. In the context of synthesizing this compound, this would typically involve the reaction of piperidine with a 5-halo-pyridin-3-amine, such as 5-bromo-pyridin-3-amine or 5-chloro-pyridin-3-amine. nih.gov

Catalyst systems for this transformation usually consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like BINAP. nih.gov The choice of ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. Copper-catalyzed reactions, sometimes referred to as Ullmann condensations, also provide a viable pathway for this type of C-N bond formation and can be more cost-effective than palladium-based systems. beilstein-journals.orgnih.gov Rhodium catalysts have also proven effective in the hydrogenation of substituted pyridines to form piperidines under milder conditions than some other methods. mdpi.com

| Catalyst/Metal | Ligand/Additive | Reactants | Product | Key Features |

| Palladium(II) Acetate | BINAP | 5-chloro-pyrazolo[1,5-a]pyrimidine, aniline (B41778) derivative | N-aryl-pyrazolo[1,5-a]pyrimidine | Buchwald-Hartwig cross-coupling for C-N bond formation. nih.gov |

| Copper(I) Iodide | NaHSO₄·SiO₂ | 2-Aminopyridine, Aldehyde, Alkyne | Imidazo[1,2-a]pyridine | Domino reaction for heterocycle synthesis. nih.gov |

| Rhodium | --- | Fluorinated Pyridines | Fluorinated Piperidines | Effective for hydrogenation of electron-deficient pyridines. mdpi.com |

| Iridium | Cp*Ir complex | Primary amines, Diols | Cyclic amines (including piperidines) | N-heterocyclization via hydrogen borrowing catalysis. organic-chemistry.org |

While transition metal catalysis is well-established, organocatalysis has emerged as a complementary and often more sustainable approach. nih.gov Organocatalysts are small, metal-free organic molecules that can promote chemical transformations. For piperidine synthesis, organocatalytic approaches often involve the activation of substrates towards cyclization or conjugate addition reactions. For instance, borenium-catalyzed hydrogenation can reduce substituted pyridines to piperidines with high stereoselectivity. nih.govmdpi.com While direct organocatalytic coupling of piperidine to a pyridine ring is less common, developments in this field are ongoing and aim to provide metal-free alternatives to traditional cross-coupling reactions.

Non-Catalytic and Classical Synthetic Routes to this compound

Before the advent of modern catalytic methods, the synthesis of such compounds relied on classical reactions. One such method is nucleophilic aromatic substitution (SNAr). This reaction requires a pyridine ring that is highly activated by electron-withdrawing groups. For the synthesis of this compound, a precursor like 5-fluoro-3-nitropyridine could potentially react with piperidine, with the fluorine atom being displaced. The nitro group, having served its activating role, would then need to be reduced to the desired amine functionality.

Other classical methods include the construction of the pyridine ring itself from acyclic precursors, such as in the Hantzsch pyridine synthesis, though this is often less direct for preparing specifically substituted pyridines like the target compound. nih.gov One-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation also represents a classical, albeit enhanced, approach to forming nitrogen-containing heterocycles. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. nih.govfigshare.com The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy.

For the synthesis of this compound, green chemistry principles can be applied in several ways:

Catalyst Choice : Using catalysts that are abundant and non-toxic, such as iron, or developing highly efficient catalytic systems that can be used at very low loadings to minimize metal waste. beilstein-journals.org

Solvent Selection : Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. Some reactions can even be performed under solvent-free conditions. nih.govrsc.org

Energy Efficiency : Employing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as addition and cyclization reactions. beilstein-journals.org

Recent research has demonstrated the synthesis of piperidines from bio-renewable sources like tetrahydrofurfurylamine, showcasing a sustainable pathway that avoids fossil fuel-based starting materials. rsc.org

Scalability and Process Optimization in this compound Production

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and robustness. For a process like the Buchwald-Hartwig amination to produce this compound, several factors would be considered for scalability.

Key Optimization Parameters:

| Parameter | Objective | Example |

| Catalyst Loading | Minimize cost and residual metal in the product. | Reducing palladium catalyst loading by screening more active ligands or using advanced catalyst systems. |

| Reaction Time | Increase throughput and reduce energy consumption. | Optimization of temperature and concentration to shorten reaction cycles. nih.gov |

| Purification | Simplify the process and reduce solvent waste. | Developing a process where the product can be isolated by crystallization rather than chromatography. |

| Reagent Stoichiometry | Reduce cost and simplify purification. | Using the amine nucleophile as close to a 1:1 ratio as possible. |

| Safety | Ensure the process can be run safely on a large scale. | Assessing thermal stability of intermediates and managing any off-gassing. |

The development of continuous flow reactors offers a modern solution for scaling up piperidine synthesis, providing better control over reaction conditions, improved safety, and potentially higher yields within a shorter time frame. organic-chemistry.org The ability to perform reactions on a multi-hundred-gram scale has been demonstrated for some modern piperidine syntheses, highlighting their potential for industrial application. researchgate.net

Electrophilic Reactivity of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution reactions generally more challenging. quimicaorganica.orglibretexts.org These reactions require more forcing conditions, and substitution typically occurs at the 3- and 5-positions due to the greater stability of the reaction intermediates. quimicaorganica.orgquora.com However, the presence of the strongly electron-donating amino and piperidino groups at the 3- and 5-positions of this compound significantly activates the pyridine ring towards electrophilic attack.

Through resonance and inductive effects, these substituents increase the electron density of the pyridine ring, particularly at the positions ortho and para to them (positions 2, 4, and 6). This enhanced nucleophilicity facilitates reactions with a variety of electrophiles. While specific studies on the electrophilic substitution of this compound are not extensively documented, the expected regioselectivity would favor attack at the 2-, 4-, and 6-positions, which are activated by both the 3-amino and 5-piperidino groups. Friedel-Crafts alkylations and acylations, however, are generally not feasible as the alkyl and acyl halides tend to react with the nitrogen of the pyridine ring. quimicaorganica.org

Nucleophilic Transformations Involving the Amino Group

The primary amino group at the 3-position is a key site for nucleophilic reactivity, readily participating in reactions such as acylation and alkylation. The nucleophilicity of this exocyclic amino group is generally higher than that of the tertiary amine within the piperidine ring, making selective transformations possible.

Acylation: The reaction of this compound with acylating agents like acyl chlorides or anhydrides is expected to form the corresponding amide derivatives. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. rsc.org

Alkylation: The primary amino group can also undergo alkylation with alkyl halides. However, this reaction can be prone to over-alkylation, yielding secondary and tertiary amines. To achieve mono-alkylation, specific strategies such as reductive amination may be employed.

Reactions of the Piperidine Moiety

The piperidine ring in this compound is a saturated heterocyclic amine that can also participate in various chemical transformations. While the exocyclic primary amino group is generally more nucleophilic, the secondary amine nitrogen within the piperidine ring can react under certain conditions.

Reactions targeting the piperidine moiety could include:

N-Alkylation and N-Acylation: Although less reactive than the primary amino group, the piperidine nitrogen can be functionalized, particularly if the primary amine is protected.

Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of piperidinone derivatives or ring-opened products depending on the oxidizing agent and reaction conditions. evitachem.com

Ring-Opening Reactions: Under more drastic conditions, the piperidine ring can undergo cleavage.

The presence of the pyridine ring and the exocyclic amino group will influence the reactivity of the piperidine moiety, and selective transformations would require careful control of reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, and pyridine derivatives are common substrates in these transformations. nih.govnih.govrsc.org this compound and its derivatives can be utilized in various palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively.

For these reactions to occur, a leaving group, typically a halide (e.g., Br, I), is required on the pyridine ring. A plausible synthetic strategy would involve the use of a halogenated precursor, such as 3-amino-5-bromopyridine, which can then undergo a nucleophilic substitution with piperidine to form a bromo-substituted intermediate. This intermediate can then participate in cross-coupling reactions.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions with related aminopyridine substrates.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | nih.gov |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | Toluene | 95 | nih.gov |

| Buchwald-Hartwig | 5-Bromo-2-aminopyridine | Piperidine | SPhos-precatalyst | NaOtBu | Dioxane | 71 | nih.gov |

These examples demonstrate the feasibility of using halogenated derivatives of this compound in a variety of palladium-catalyzed cross-coupling reactions to generate a wide array of functionalized products.

Acid-Base Properties and Protonation States of the Compound

This compound possesses three basic nitrogen centers: the pyridine ring nitrogen, the exocyclic primary amino group, and the secondary amine of the piperidine ring. The basicity of these sites, and thus the protonation state of the molecule, is dependent on the pH of the surrounding medium.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is generally less basic than aliphatic amines due to the sp² hybridization of its lone pair of electrons. libretexts.org Its pKa is expected to be in the lower range.

Primary Amino Group: The exocyclic amino group at the 3-position is expected to be a stronger base than the pyridine nitrogen. Its basicity will be influenced by the electron-donating piperidino group at the 5-position.

Piperidine Nitrogen: The secondary amine of the piperidine ring is an aliphatic amine and is typically the most basic of the three nitrogen atoms.

The precise pKa values for each nitrogen in this compound are not readily found in the literature. However, computational methods can be used to predict these values, and they are generally in agreement that aliphatic amines are more basic than aromatic amines. blogspot.compeerj.com

The protonation state of the molecule will change with pH:

In highly acidic solutions (low pH): All three nitrogen atoms will likely be protonated, resulting in a tricationic species.

In moderately acidic to neutral solutions: The more basic piperidine and primary amino groups are likely to be protonated, while the less basic pyridine nitrogen may exist in a protonated or neutral state depending on the exact pH and pKa values.

In basic solutions (high pH): The nitrogen atoms will be deprotonated, and the molecule will exist in its neutral form.

The ability of this compound to exist in different protonation states is crucial for its behavior in biological systems and for its purification by methods such as extraction and crystallization.

Design and Synthesis of Derivatives of 5 Piperidin 1 Yl Pyridin 3 Amine

Functionalization Strategies at the Pyridine (B92270) Nitrogen Atom

The electron-poor nature of the pyridine ring presents a challenge for direct functionalization. However, the pyridine nitrogen atom provides a reactive handle for various transformations. One common strategy is the formation of N-oxides by treating the parent pyridine with an oxidizing agent such as hydrogen peroxide or a peroxy acid. The resulting N-oxide can then serve as a precursor for a range of substitution reactions at the pyridine ring, often with altered regioselectivity compared to the parent pyridine.

Another key functionalization strategy involves the quaternization of the pyridine nitrogen by reaction with alkyl halides. This process results in the formation of pyridinium (B92312) salts. These salts can activate the pyridine ring towards nucleophilic attack and can themselves be valuable intermediates for further derivatization.

Derivatization of the Piperidine (B6355638) Nitrogen and Carbon Positions

The piperidine ring within the 5-(piperidin-1-yl)pyridin-3-amine structure offers significant opportunities for modification, influencing the lipophilicity and conformational properties of the resulting derivatives.

The secondary amine of the piperidine ring is readily amenable to a variety of functionalization reactions. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide range of substituents. Furthermore, the piperidine nitrogen can participate in reactions such as the Mannich reaction or serve as a nucleophile in ring-opening reactions of epoxides.

Functionalization of the carbon atoms of the piperidine ring is more complex and often requires the use of a pre-functionalized piperidine starting material in the initial synthesis of the core structure. Alternatively, methods for the direct C-H functionalization of piperidines are being developed, although these often require specific directing groups and catalysts. researchgate.net

Chemical Modifications of the Primary Amine Group

The primary amine at the 3-position of the pyridine ring is a versatile functional group that can be readily transformed into a wide array of other functionalities, significantly expanding the chemical space of accessible derivatives.

Amide and Sulfonamide Formation

The primary amine of this compound can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a robust and widely used transformation in medicinal chemistry to introduce a vast array of substituents.

Similarly, the amine can react with sulfonyl chlorides to produce sulfonamides. acs.org The synthesis of primary sulfonamides can also be achieved directly from organometallic reagents and specialized sulfinylamine reagents. acs.org A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has also been reported, offering a streamlined approach to these important bioisosteres. nih.govacs.org

Table 1: Examples of Amide and Sulfonamide Formation Reactions

| Amine Starting Material | Acylating/Sulfonylating Agent | Product | Reference |

| Primary/Secondary Amine | Carboxylic Acid + Coupling Agent | Amide | nih.gov |

| Primary Amine | Sulfonyl Chloride | Sulfonamide | acs.org |

| Aryl Carboxylic Acid | Amine + SO2 + Cu catalyst | Sulfonamide | nih.govacs.org |

Alkylation and Reductive Amination Reactions

The primary amine can undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation to avoid the formation of tertiary amines can be challenging. researchgate.net A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the intermediate to the corresponding secondary or tertiary amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN | Secondary Amine | youtube.com |

| Aldehyde/Ketone | Secondary Amine | NaBH(OAc)₃ | Tertiary Amine | organic-chemistry.org |

| Aldehyde/Ketone | Ammonia | BH₃·N(C₂H₅)₃ | Primary Amine | rsc.org |

Imine and Heterocycle Cyclization

The reaction of the primary amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines (Schiff bases). These imines are not only stable products in their own right but also serve as key intermediates for the synthesis of various heterocyclic systems. For example, intramolecular cyclization of an appropriately substituted imine can lead to the formation of fused ring systems. The primary amine can also participate in condensation reactions with 1,3-dicarbonyl compounds to form enamines, which can then undergo cyclization to produce various heterocyclic structures. Gold(I)-mediated cyclization of peptides containing a propargyl group and an amine has been shown to proceed through imine formation. nih.gov

Multi-Component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. organic-chemistry.org The this compound core, with its multiple reactive sites, is an ideal candidate for incorporation into MCRs.

For example, the primary amine can act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. Furthermore, 3-aminopyridine (B143674) derivatives can participate in MCRs to construct fused heterocyclic systems. For instance, a one-pot, three-component reaction of an aminopyridine, an aldehyde, and trimethylsilylcyanide can yield 3-aminoimidazo[1,2-a]pyridines. rsc.org The development of novel MCRs that utilize the unique reactivity of the this compound scaffold holds significant promise for the rapid generation of diverse chemical libraries for various applications.

Structure-Property Relationship (SPR) Studies on Derived Scaffolds

Structure-Property Relationship (SPR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological properties, particularly its efficacy as a kinase inhibitor. These studies systematically evaluate the impact of different substituents on the molecule's potency, selectivity, and pharmacokinetic profile.

Research has shown that the nature of the substituent at the 5-position of the pyridine ring significantly affects the inhibitory activity of these compounds against various kinases. For example, in a series of multisubstituted pyridin-3-amine derivatives designed as fibroblast growth factor receptor (FGFR) inhibitors, the replacement of a furan (B31954) moiety with a benzene (B151609) ring at this position led to improved activity. acs.org This suggests that the hydrophobic pocket of the kinase's active site can accommodate larger, more lipophilic groups.

Furthermore, modifications to the amino group at the 3-position have been shown to be critical for potent inhibition. The introduction of specific amide linkages at this position can lead to the formation of key hydrogen bonds with the hinge region of the kinase, a critical interaction for high-affinity binding. acs.org The choice of the acyl group is therefore a key determinant of the compound's inhibitory potency.

The table below summarizes the structure-activity relationship data for a series of pyridin-3-amine derivatives, highlighting the impact of various substituents on their inhibitory activity against FGFR1.

| Compound | R1 Group | R2 Group | FGFR1 IC50 (μM) |

| 1 | 3-Furyl | H | 3.8 |

| 2a | Phenyl | H | 2.5 |

| 2b | 2-Thienyl | H | 4.1 |

| 3m | Phenyl | Specific acyl group | 0.05 |

Data sourced from a study on multisubstituted pyridin-3-amine derivatives as protein kinase inhibitors. acs.org

These findings underscore the importance of a systematic approach to the design and synthesis of derivatives of this compound. By carefully selecting and combining different substituents, it is possible to fine-tune the pharmacological properties of these compounds and develop potent and selective kinase inhibitors with therapeutic potential.

Advanced Spectroscopic and Structural Elucidation of 5 Piperidin 1 Yl Pyridin 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an indispensable tool for determining the precise molecular formula of a compound. For 5-(Piperidin-1-yl)pyridin-3-amine, with a nominal mass of 177, HRMS would measure the exact mass of its molecular ion (e.g., [M+H]⁺). This high-precision measurement (typically to four or more decimal places) allows for the unambiguous determination of the elemental composition. The expected monoisotopic mass for the protonated molecule [C₁₀H₁₆N₃]⁺ is 178.1339, a value that HRMS could confirm, thereby distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. A full NMR analysis would provide atom-by-atom connectivity and spatial information.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which indicates neighboring protons. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the amine (-NH₂) group, and the piperidine (B6355638) ring. The aromatic protons would appear in the downfield region, while the aliphatic protons of the piperidine ring would be upfield.

¹³C NMR: This spectrum shows the number of unique carbon environments. The pyridine ring carbons would resonate at lower field (typically >100 ppm) due to their aromaticity, while the piperidine carbons would appear at higher field.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information by identifying the three distinct nitrogen environments: the pyridine nitrogen, the primary amine, and the tertiary amine of the piperidinyl group.

Hypothetical ¹H and ¹³C NMR Data Table: This table is a hypothetical representation of expected chemical shifts and cannot be generated without actual experimental data.

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2 | ~8.0-8.2 | ~140-145 |

| Pyridine C4 | ~7.0-7.2 | ~120-125 |

| Pyridine C6 | ~8.1-8.3 | ~145-150 |

| Piperidine C2'/C6' | ~3.0-3.3 | ~45-50 |

| Piperidine C3'/C5' | ~1.6-1.8 | ~25-30 |

| Piperidine C4' | ~1.5-1.7 | ~23-28 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-coupling correlations, establishing which protons are adjacent to each other. It would be used to trace the connectivity within the pyridine and piperidine spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for connecting different fragments of the molecule, for instance, by showing a correlation from the piperidine protons at C2'/C6' to the pyridine carbon at C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would help to confirm the conformation of the molecule, such as the relative orientation of the piperidine and pyridine rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: Key absorbances would be expected for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often strong in Raman spectra.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the ultimate structural confirmation. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the planarity of the pyridine ring, as well as intermolecular interactions like hydrogen bonding in the crystal lattice.

Chiroptical Spectroscopy (if applicable to chiral modifications)

The parent compound this compound is achiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable. These methods are only relevant for chiral molecules, i.e., those that are non-superimposable on their mirror images. If a chiral center were introduced into the molecule, for instance by substitution on the piperidine ring, then these techniques would be essential for determining its absolute configuration.

Computational and Theoretical Investigations of 5 Piperidin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. For 5-(Piperidin-1-yl)pyridin-3-amine, such studies would elucidate the interplay between the electron-donating piperidine (B6355638) and amine groups and the electron-withdrawing pyridine (B92270) ring.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N (Pyridine-Piperidine) Bond Length | ~1.38 Å |

| C-N (Pyridine-Amine) Bond Length | ~1.37 Å |

| C-N-C (Piperidine) Bond Angle | ~112° |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine and piperidine groups, indicating these sites are susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the electron-deficient pyridine ring, suggesting these are the preferred sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface would visually complement the FMO analysis by mapping the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack. For this molecule, red areas would be anticipated around the nitrogen atoms of the amine and piperidine groups, and blue areas on the hydrogen atoms of the amine group and parts of the pyridine ring.

Illustrative FMO Data for a Substituted Pyridine System

| Orbital | Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -5.5 | Amine and Piperidine Nitrogens |

| LUMO | -0.8 | Pyridine Ring Carbons |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. For this compound, this could involve modeling its behavior in common organic reactions, such as electrophilic aromatic substitution on the pyridine ring or N-alkylation of the amine or piperidine groups.

By calculating the activation energies associated with different reaction pathways, chemists can predict the most likely products and optimize reaction conditions. For example, a computational study could determine whether an electrophile would preferentially add to the C2, C4, or C6 position of the pyridine ring by locating the transition state for each pathway and comparing their relative energies.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound, typically in a solvent box to mimic solution-phase behavior, would reveal its conformational flexibility.

Key areas of interest would be the rotation around the C-N bond connecting the pyridine and piperidine rings and the puckering of the piperidine ring itself (e.g., chair-boat interconversion). By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape changes in a dynamic environment, which in turn affects its ability to bind to biological targets or interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov Although no specific QSAR/QSPR models for this compound were found, studies on analogous series of piperidinyl-pyridine compounds have been conducted. researchgate.net

To build a QSAR model for a series of analogues of this compound, researchers would synthesize a library of related compounds with varying substituents. The biological activity of each compound would be measured experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is developed that quantitatively links the descriptors to the observed activity. researchgate.net Such a model could predict the activity of new, unsynthesized analogues and guide the design of more potent compounds.

Example QSAR Descriptor Table for a Hypothetical Series

| Compound | LogP (Hydrophobicity) | Molar Refractivity (Sterics) | Dipole Moment (Electronics) | Biological Activity (pIC50) |

|---|---|---|---|---|

| Analogue 1 | 2.1 | 65.4 | 2.5 D | 6.8 |

| Analogue 2 | 2.5 | 70.1 | 3.1 D | 7.2 |

In Silico Screening Methodologies for Derivative Design

In silico screening, or virtual screening, uses computational methods to identify promising drug candidates from large chemical libraries. For designing derivatives of this compound, one could employ structure-based or ligand-based approaches.

In structure-based virtual screening, if the 3D structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict how well potential derivatives will bind to it. Thousands or millions of virtual compounds can be docked into the target's active site, and those with the best predicted binding affinity and interaction profile are selected for synthesis and experimental testing.

If the target structure is unknown, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that are active against the target. A pharmacophore model, which defines the essential 3D arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings), can be built from known active compounds. This model is then used as a virtual filter to search databases for new molecules, including derivatives of this compound, that fit the pharmacophore's requirements. nih.gov

Applications of 5 Piperidin 1 Yl Pyridin 3 Amine As a Core Scaffold in Academic Research

Applications in Catalysis and Ligand Design

The inherent chemical properties of 5-(piperidin-1-yl)pyridin-3-amine suggest its potential for use in catalysis and ligand design, although specific, widespread applications in the literature are not prominent. The pyridine (B92270) nitrogen and the exocyclic amino group are Lewis basic sites capable of coordinating to metal centers.

The dual nitrogen sites within the this compound structure make it a candidate for development as a bidentate ligand for transition metal catalysis. The combination of a pyridine ring and an amino group can form stable chelate rings with metal ions, which is a desirable feature for catalytic activity and stability. Such ligands are fundamental in homogeneous catalysis for a variety of C-C and C-N bond-forming reactions. While direct catalytic applications of this specific molecule are not widely reported, related pyridine and piperidine-based ionic liquids have been shown to be effective catalysts in C-C bond formation reactions, such as Knoevenagel and Claisen-Schmidt condensations. researchgate.net This suggests that derivatives of this compound could be tailored for similar catalytic purposes. For heterogeneous catalysis, the scaffold could potentially be immobilized onto a solid support, such as a polymer or silica, to create a recyclable catalyst system.

The amino group on the pyridine ring allows for the potential use of this compound as a base or nucleophilic catalyst in organocatalytic transformations. Aminopyridines are known to be effective catalysts for a range of reactions, including acylations and silylations. The piperidine (B6355638) moiety can influence the steric environment and basicity of the molecule, which could be fine-tuned through derivatization to optimize its catalytic activity and selectivity for specific organocatalytic processes.

Integration into Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its reactive amine group and potential for modification at the pyridine ring, makes it a candidate for incorporation into new materials.

The primary amine of this compound can act as a monomer in step-growth polymerization reactions. For example, it could be reacted with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or epoxy resins, respectively. The inclusion of the pyridinylpiperidine moiety into the polymer backbone would be expected to impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate metal ions. Research on perfluoropyridine has demonstrated its utility in creating poly(ether pyridine) polymers through reactions with diols, resulting in materials with high thermal stability. mdpi.com A similar approach could be envisioned for derivatives of this compound.

The scaffold's structure is conducive to the design of functional organic materials. The pyridine ring can engage in π-π stacking interactions, while the piperidine and amine groups can participate in hydrogen bonding. These non-covalent interactions are crucial for the self-assembly of molecules into ordered structures, which can lead to materials with interesting optical or electronic properties. By modifying the core structure, it may be possible to create materials for applications such as organic light-emitting diodes (OLEDs) or sensors.

Scaffold Design in Medicinal Chemistry Research (Excluding Clinical Studies)

The most significant application of the this compound scaffold found in academic and patent literature is in the field of medicinal chemistry, particularly as a core structure for the design and synthesis of kinase inhibitors for cancer research. ed.ac.uk Kinases are a class of enzymes that are often dysregulated in cancer, making them a prime target for therapeutic intervention. ed.ac.uk The aminopyridine structure is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the protein backbone in the ATP-binding site of many kinases. nih.govfrontiersin.org

The piperidine group often serves to occupy a hydrophobic pocket and can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. researchgate.net Numerous research programs have utilized this scaffold to develop potent and selective inhibitors of various kinases. For instance, a closely related analog, 5-(piperazin-1-yl)pyridin-2-amine, is a known reagent in the synthesis of the CDK4/6 inhibitor Palbociclib, which is used in the treatment of breast cancer. chemicalbook.com

Research has shown that derivatives of this scaffold are investigated for their potential as anticancer and antimicrobial agents. For example, new quinoline-pyridine hybrids have been designed as PIM-1/2 kinase inhibitors, showing potent in-vitro anticancer activity. nih.gov Similarly, other pyridine-based compounds have been explored as PIM-1 kinase inhibitors that can induce apoptosis in cancer cell lines. acs.org The versatility of the piperidine nucleus is widely recognized in drug discovery for developing agents against a range of diseases. researchgate.netmdpi.com

Below is a table summarizing some of the kinase targets and therapeutic areas where this and structurally related scaffolds have been investigated.

| Scaffold/Derivative | Target Kinase/Protein | Therapeutic Area of Research | Reference |

| Aminopyridine-based fragments | MPS1, Aurora Kinases | Oncology | nih.gov |

| 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine | General Enzyme/Receptor Targets | Oncology, Antimicrobial | |

| Quinolone-Pyridine Hybrids | PIM-1/2 Kinase | Oncology | nih.gov |

| Pyridine-based compounds | PIM-1 Kinase | Oncology (Breast Cancer) | acs.org |

| Quinolone derivatives | TRBP (modulator of miRNA maturation) | Oncology (Ovarian Cancer) | rsc.org |

This table illustrates the broad utility of the aminopyridine core, often functionalized with cyclic amines like piperidine, in the design of new therapeutic agents. The research focuses on the early, non-clinical stages of drug discovery, involving synthesis, in vitro screening, and mechanism of action studies.

Exploration of Pharmacophore Diversity around the Pyridyl-Piperidine Core

The this compound scaffold offers several avenues for the exploration of pharmacophore diversity. The primary amino group at the 3-position of the pyridine ring is a key functional handle for derivatization. Researchers can introduce a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation to probe interactions with biological targets. These modifications can significantly alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the resulting molecules.

The pyridyl-piperidine core is a common feature in compounds targeting a range of biological systems. nih.govresearchgate.net While specific studies on the extensive diversification of this compound are not widely published, the general principles of medicinal chemistry suggest that a systematic exploration of its chemical space would be a fruitful endeavor. A hypothetical library of derivatives could be synthesized to probe the structure-activity relationship (SAR) for a particular biological target.

Table 1: Representative Virtual Library of Derivatives from this compound

| Compound ID | Modification at 3-amino group | Rationale for Inclusion |

| A-001 | Acetyl | Introduction of a small, neutral acyl group. |

| A-002 | Benzoyl | Introduction of an aromatic ring to explore π-π stacking interactions. |

| A-003 | 4-Chlorobenzoyl | Probing the effect of an electron-withdrawing group on the aromatic ring. |

| A-004 | 4-Methoxybenzoyl | Probing the effect of an electron-donating group on the aromatic ring. |

| A-005 | Cyclohexanecarbonyl | Introduction of a bulky, aliphatic group to explore hydrophobic pockets. |

| S-001 | Benzenesulfonyl | Replacement of the amide linker with a sulfonamide for altered geometry and hydrogen bonding. |

This table represents a conceptual library and is for illustrative purposes.

Synthesis of Chemical Probes and Biological Tools

The structural features of this compound make it an excellent candidate for the development of chemical probes and biological tools. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.

To create a chemical probe from this scaffold, a "warhead" or reactive group can be incorporated to allow for covalent labeling of the target protein. Alternatively, a "tag" such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule can be attached to facilitate visualization or purification of the target. The primary amine at the 3-position is an ideal attachment point for such modifications, typically via a flexible linker to minimize interference with target binding.

For example, a fluorescent probe could be synthesized by coupling a fluorophore-containing carboxylic acid to the 3-amino group. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of its target or in fluorescence polarization assays to study binding kinetics. Similarly, a biotinylated derivative could be used for affinity purification of the target protein from a complex biological sample. While specific examples of probes derived directly from this compound are not prevalent in the literature, the synthesis of probes from similar amino-substituted heterocyclic scaffolds is a well-established strategy in chemical biology.

Table 2: Conceptual Design of Chemical Probes based on this compound

| Probe Type | Functional Moiety Attached to 3-amino group | Intended Application |

| Fluorescent Probe | Linker-Fluorophore (e.g., FITC) | Target visualization, binding assays |

| Affinity Probe | Linker-Biotin | Target purification, pull-down assays |

| Photoaffinity Probe | Linker-Photoreactive group (e.g., benzophenone) | Covalent labeling and identification of target |

This table is a conceptual representation of potential chemical probes.

Lead Generation and Optimization Strategies (Conceptual)

In the context of drug discovery, this compound can serve as a starting point for lead generation and optimization campaigns. A "lead" compound is a molecule that demonstrates a desired biological activity and serves as the basis for further chemical refinement to improve its potency, selectivity, and pharmacokinetic properties.

A conceptual lead generation strategy could involve screening a library of derivatives of this compound against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. Once a hit is identified, a lead optimization phase would commence. This iterative process involves the synthesis and biological evaluation of new analogs to enhance the desired properties.

Key optimization strategies for this scaffold would include:

Structure-Activity Relationship (SAR) Studies: As described in section 7.3.1, systematic modification of the 3-amino group and potentially the piperidine ring would be undertaken to understand the structural requirements for optimal activity.

Improving Physicochemical Properties: Modifications would be made to modulate properties such as solubility, lipophilicity (logP), and metabolic stability. For example, the introduction of polar groups could enhance solubility, while blocking potential sites of metabolism could improve the compound's half-life in the body.

Enhancing Selectivity: To minimize off-target effects, modifications would be aimed at increasing the compound's affinity for the desired target over other related proteins.

The pyridyl-piperidine core is present in many approved drugs, which underscores the potential of this scaffold in drug development. smolecule.com The strategic application of medicinal chemistry principles to the this compound core could conceptually lead to the discovery of novel drug candidates.

Future Directions and Emerging Research Avenues for 5 Piperidin 1 Yl Pyridin 3 Amine

Advancements in Automated Synthesis and Flow Chemistry Techniques

The synthesis of complex heterocyclic molecules like 5-(Piperidin-1-yl)pyridin-3-amine is increasingly benefiting from the transition from traditional batch processing to automated continuous flow chemistry. Flow chemistry offers significant advantages, including enhanced reaction control, improved safety, and superior scalability. organic-chemistry.org The application of flow chemistry to the synthesis of piperidines and other nitrogen-containing heterocycles has demonstrated the potential for rapid and efficient production. organic-chemistry.orgnih.gov

For a multi-step synthesis, an automated flow platform could telescope several reaction stages, such as a nucleophilic aromatic substitution to form the piperidinyl-pyridine bond followed by a reduction step (e.g., of a nitro group to the target amine), into a single, continuous operation. tsijournals.com Such a system, controlled by microcontrollers, would utilize HPLC pumps to precisely deliver reagents and a series of reactors and mixers to control residence time and temperature, minimizing manual intervention and improving reproducibility. pentelutelabmit.comnih.govamidetech.com Electrochemical flow cells could also be integrated, offering a reagent-free method for specific transformations. nih.gov This approach not only accelerates the synthesis process but also facilitates the rapid generation of a library of derivatives for structure-activity relationship studies.

Table 1: Comparison of Traditional Batch vs. Hypothetical Automated Flow Synthesis for this compound Derivatives

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis | Potential Advantage of Flow Synthesis |

| Reaction Time | Hours to days per step | Minutes to hours (end-to-end) | Drastic reduction in total synthesis time |

| Scalability | Challenging, requires larger vessels | Readily scalable by extending run time | Easier transition from lab to production scale ucdavis.edu |

| Safety | Handling of bulk reagents, exotherms | Small reaction volumes, superior heat exchange | Reduced risk of thermal runaway, safer handling |

| Purity & Yield | Variable, requires extensive purification | Often higher purity, optimized yields | Improved process control leads to fewer byproducts |

| Process Control | Manual control of temperature, time | Precise, automated control of all parameters | High reproducibility and reliability amidetech.com |

Exploration of Supramolecular Chemistry Applications

The molecular structure of this compound contains multiple functional groups capable of participating in non-covalent interactions, making it an excellent candidate for exploration in supramolecular chemistry and crystal engineering. The pyridine (B92270) nitrogen atom is a hydrogen-bond acceptor, while the amino group (-NH2) provides two hydrogen-bond donors. rsc.org These sites can form robust and predictable intermolecular hydrogen-bonding motifs, known as supramolecular synthons, with complementary molecules. rsc.org

Furthermore, the strategic use of halogen bonding can direct the self-assembly of these molecules into more complex, extended architectures. mdpi.comrsc.orgnih.gov Co-crystallization of this compound with potent halogen-bond donors, such as perfluorinated iodoarenes, could lead to the formation of one-dimensional chains or two-dimensional sheets. acs.orgoup.com The directionality and strength of these halogen bonds (C–I···N) can be used in concert with hydrogen bonds to create highly ordered crystalline materials with potential applications in optoelectronics or as functional materials. rsc.orgoup.com The study of how this compound assembles with other molecules, such as amino acids or naphthalenediimides, could also lead to the development of novel hydrogels or other soft materials. rsc.orgnih.govnih.gov

Table 2: Potential Supramolecular Synthons Involving this compound

| Functional Group on Target | Interaction Type | Potential Interacting Partner (Example) | Resulting Supramolecular Motif |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Carboxylic Acid (e.g., Benzoic Acid) | N···H-O |

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Carbonyl Oxygen (e.g., Acetone) | N-H···O=C |

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Pyridine Nitrogen (on another molecule) | N-H···N (Dimeric or catemeric structures) rsc.org |

| Pyridine Nitrogen | Halogen Bond (Acceptor) | 1,4-Diiodotetrafluorobenzene | N···I-C oup.com |

| Aromatic System | π-π Stacking | Aromatic molecules (e.g., Pyrene) | Offset or face-to-face stacking |

Novel Spectroscopic and Analytical Characterization Innovations

While standard spectroscopic techniques like NMR and IR are fundamental, emerging innovations can provide deeper structural and property insights into this compound. Advanced two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives or for differentiating between regioisomers. researchgate.netipb.pt For nitrogen-containing heterocycles, ¹⁵N NMR can also provide crucial information about the electronic environment of the nitrogen atoms. researchgate.net

A significant advancement lies in the synergy between experimental spectroscopy and computational chemistry. tandfonline.com Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra of the molecule. tsijournals.comresearchgate.net Comparing these computationally predicted spectra with experimental data serves as a powerful tool for structural validation. tsijournals.comtandfonline.com For instance, discrepancies between calculated and observed values can reveal specific intermolecular interactions, such as hydrogen bonding, in the solid state. tandfonline.com Moreover, specialized techniques like supersonic expansion Fourier transform microwave spectroscopy can be used to study the compound's clusters with solvents like water, revealing precise details about its hydration and hydrogen-bonding configurations. nih.gov

Table 3: Hypothetical Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value (Hypothetical) | DFT-Calculated Value (Hypothetical) | Insight Gained from Comparison |

| ¹H NMR (ppm) | Aromatic H: 7.0-8.2; Amino H: 5.1 | Aromatic H: 7.1-8.3; Amino H: 4.9 | Good correlation validates the monomer structure in solution. tandfonline.com |

| ¹³C NMR (ppm) | Pyridine C-N: ~150; Pyridine C-NH2: ~145 | Pyridine C-N: ~152; Pyridine C-NH2: ~147 | Minor deviations can indicate solvent effects or electronic nuances. researchgate.net |

| IR (cm⁻¹) | N-H Stretch: 3410, 3320 | N-H Stretch: 3455, 3360 | Lower experimental frequency suggests intermolecular H-bonding in the solid state. tsijournals.com |

| UV-Vis λmax (nm) | 285 nm (in Methanol) | 280 nm (IEF-PCM model) | Confirms electronic transitions and validates the computational model. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization. nih.gov For this compound, these tools offer powerful predictive capabilities. ML models can be trained on large chemical datasets to predict a wide range of physicochemical properties for novel derivatives before they are synthesized, including solubility, lipophilicity (logP), and potential metabolic stability. researchgate.netdntb.gov.ua This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources.

Table 4: Applications of AI/ML in the Study of this compound

| Research Task | AI/ML Application | Example AI/ML Model/Technique | Predicted Output/Benefit |

| Property Prediction | Predict key drug-like properties | Graph Neural Networks (GNNs), Quantitative Structure-Property Relationship (QSPR) | Aqueous solubility, logP, toxicity alerts for new analogs. researchgate.net |

| Retrosynthesis Planning | Propose novel synthetic routes | Template-based models, Neural sequence-to-sequence models | Efficient, multi-step synthetic pathways from available precursors. engineering.org.cn |

| Reaction Optimization | Predict optimal reaction conditions | Random Forest, Neural Networks trained on reaction data | Recommended catalyst, solvent, and temperature for maximizing yield. youtube.com |

| Reaction Outcome Prediction | Predict the major product and yield | Models trained on reaction databases (e.g., USPTO) | Feasibility assessment of a proposed synthetic step before experimentation. semanticscholar.org |

Sustainable and Eco-Friendly Research Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact. The synthesis of this compound can be made more sustainable through several emerging strategies. nih.gov One key area is the replacement of hazardous and volatile organic solvents with greener alternatives. frontiersin.org Research into pyridine synthesis has shown high yields using benign solvents like ethanol (B145695) or ethanol-water mixtures, sometimes even at room temperature, which significantly improves the process's environmental profile. ijcrcps.com Bio-based solvents, such as eucalyptol, are also being explored as effective and recyclable media for the synthesis of related heterocyclic structures. frontiersin.org

Table 5: Comparison of Traditional vs. Prospective Green Synthesis Protocol

| Step/Parameter | Traditional Protocol | Green Chemistry Protocol | Sustainability Improvement |

| Solvent | Toluene or DMF (N,N-Dimethylformamide) | Ethanol/Water (1:1) ijcrcps.com or Eucalyptol frontiersin.org | Reduced toxicity, improved biodegradability, use of bio-based resources. |

| Energy Input | Conventional heating (reflux) for 6-9 hours | Microwave irradiation for 2-7 minutes nih.gov | Drastic reduction in energy consumption and reaction time. |

| Catalyst | Homogeneous catalyst (e.g., Pd-based) | Reusable heterogeneous catalyst (e.g., activated fly ash) bhu.ac.in | Catalyst recyclability, simplified purification, reduced metal waste. |

| Reaction Type | Multi-step with intermediate isolation | One-pot, multi-component reaction (MCR) researchgate.net | Increased process efficiency, reduced solvent and energy use for workups. |

| Overall Waste | High E-Factor (kg waste/kg product) | Low E-Factor | Minimization of chemical waste, improved atom economy. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(Piperidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-3-amine derivatives and piperidine-containing reagents. Key steps include:

- Amine-Aldehyde Condensation : Reacting 5-substituted pyridin-3-amine with aldehydes under reflux conditions in ethanol, followed by purification via column chromatography .

- Reductive Amination : Using sodium borohydride or catalytic hydrogenation to reduce imine intermediates formed between pyridin-3-amine and piperidine ketones .

- Optimization : Yield is sensitive to solvent polarity, temperature (70–100°C), and stoichiometric ratios. For example, excess piperidine (1.2–1.5 equivalents) improves conversion in reductive amination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidinyl substitution pattern and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures purity (>95%) and correct stoichiometry .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity during synthesis .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Parameter Selection : Use MOE software to calculate descriptors like Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (Hammett constants) .

- Model Validation : Split datasets into training (80%) and test (20%) sets. Validate using cross-correlation coefficients () and predictive values .

- Case Study : In pyridin-2-amine analogs, antibacterial activity correlated strongly with Log P (optimal range: 2.5–3.5) and steric bulk at the 5-position .

Q. What factorial design approaches are optimal for optimizing the synthesis of this compound?

- Methodological Answer :

- Variables : Test temperature (60–100°C), solvent (ethanol vs. acetonitrile), and catalyst (e.g., p-toluenesulfonic acid) in a 2 factorial design .

- Response Surface Methodology (RSM) : Use central composite design to identify interactions between variables. For example, high temperature with polar solvents may degrade sensitive intermediates .

- Data Analysis : ANOVA identifies significant factors (). Pilot experiments should prioritize catalyst loading and solvent choice for yield optimization .

Q. How can computational methods like quantum chemical calculations enhance the design of novel derivatives?

- Methodological Answer :

- Reaction Path Search : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., ring closure or substitution) .

- ICReDD Workflow : Combine quantum calculations with machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) from PubChem data .

- Case Study : For piperidine-containing analogs, computational screening identified electron-withdrawing groups at the pyridine 5-position as enhancing stability by 15–20% .

Q. How to address contradictory results in the biological activity of structurally similar derivatives?

- Methodological Answer :

- Data Reconciliation : Re-analyze QSAR models for overlooked variables (e.g., stereochemistry or hydrogen bonding capacity) .

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .

- Meta-Analysis : Compare results across studies using PubChem BioActivity data to identify trends (e.g., piperidine N-substitution vs. antibacterial potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.